4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride
Description
4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H8ClF2N3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of amino, difluorobenzene, and carboximidamide groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-amino-3,5-difluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3.ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2H,10H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAWBECMGSSDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-3,5-difluorobenzonitrile with ammonia under specific conditions to form the carboximidamide group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and difluorobenzene groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4-amino-3,5-difluorobenzene have shown promise in inhibiting cancer cell growth. For instance, compounds derived from this structure have been evaluated for their ability to target specific pathways involved in tumor growth and metastasis. A study highlighted that certain analogs could effectively reduce tumor size and enhance apoptosis in myeloma cells by activating autophagy pathways . This suggests that 4-amino-3,5-difluorobenzene derivatives may serve as lead compounds for developing new anticancer drugs.
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of compounds related to 4-amino-3,5-difluorobenzene. In differentiated SH-SY5Y neuronal cells, certain derivatives have been shown to induce autophagic flux and decrease levels of neurotoxic proteins associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease . This positions the compound as a potential therapeutic agent for managing neurodegeneration.
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of various enzymes, particularly aminopeptidases involved in immune responses. For example, selective inhibitors derived from this compound have been identified that target the endoplasmic reticulum aminopeptidase 1 (ERAP1), which is crucial for peptide processing and antigen presentation . By modulating ERAP1 activity, these inhibitors could provide new avenues for treating autoimmune diseases.
Peptide Synthesis
In synthetic chemistry, 4-amino-3,5-difluorobenzene-1-carboximidamide hydrochloride is utilized as a high-yielding reagent for peptide synthesis. It serves as an organic buffer in biological and biochemical applications, facilitating the formation of peptide bonds under mild conditions . This utility is particularly valuable in pharmaceutical development where efficient synthesis of peptides is required.
Synthetic Applications
Building Block for Complex Molecules
The compound acts as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various modifications that can lead to the development of novel compounds with tailored biological activities. For instance, it can be used in the synthesis of sulfonamides and other derivatives that exhibit a range of pharmacological properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride
- 4-Amino-3,5-difluorobenzonitrile
- 4-Amino-3,5-difluorobenzene-1-carboxamide
Uniqueness
4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. This compound is characterized by its unique molecular structure, which includes an amino group, two fluorine atoms on a benzene ring, and a carboximidamide functional group. Its molecular formula is CHClFN, and it has a molar mass of approximately 192.59 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Research indicates that it may act as an inhibitor or modulator of specific proteins involved in disease processes, particularly in cancer and microbial infections.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting growth factor receptors. The compound's fluorinated structure enhances its stability and bioavailability, making it a candidate for further development as an anticancer agent.
Case Studies
- Inhibition of Enzymatic Activity : A study evaluated the inhibitory effects of various compounds on aminopeptidases, including the target enzyme ERAP1. The study found that derivatives similar to this compound showed IC values below 10 µM, indicating potent inhibition (source: PMC8218592) .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antimicrobial agents, suggesting it could serve as a novel antimicrobial agent (source: Benchchem) .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-fluorobenzoic acid | Amino group on a fluorinated benzene ring | Primarily used in dye synthesis |
| 2-Amino-3,5-difluorobenzoic acid | Difluorinated benzene with an amino group | Exhibits different biological activity |
| 4-Amino-benzenesulfonamide | Sulfonamide functional group instead of imidamide | Known for antibacterial properties |
The unique combination of difluorobenzene structure and carboximidamide functionality in this compound distinguishes it from other compounds in terms of its potential applications and biological activities (source: Smolecule) .
Q & A
Basic: What are the optimal synthetic routes for 4-Amino-3,5-difluorobenzene-1-carboximidamide hydrochloride, and how can its purity be validated?
Methodological Answer:
A common approach involves coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) to form amide or imidamide bonds. For example, analogous syntheses of fluorinated aromatic amines employ 4-amino-3,5-difluorobenzoic acid derivatives activated with EDC and HOBt in the presence of tertiary amines (e.g., triethylamine) . Post-synthesis, purity validation requires HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) to resolve impurities like tert-butylamine byproducts . Mass spectrometry (ESI-MS) and /-NMR are critical for structural confirmation, with fluorine chemical shifts typically appearing at -110 to -130 ppm in -NMR .
Basic: What analytical techniques are recommended for quantifying trace impurities in this compound?
Methodological Answer:
High-resolution LC-MS is preferred for detecting low-abundance impurities (e.g., dichlorinated analogs or unreacted intermediates). For example, impurities such as 1-(4-amino-3,5-dichlorophenyl)-2-tert-butylaminoethanone can be identified using a gradient elution of 0.1% formic acid in water/acetonitrile, with MS/MS fragmentation patterns confirming structural anomalies . Additionally, ion chromatography is effective for quantifying residual chloride ions from hydrochloride salt formation .
Advanced: How do fluorination patterns influence the compound’s reactivity in polymer synthesis?
Methodological Answer:
The 3,5-difluoro substitution on the benzene ring enhances electron-withdrawing effects, stabilizing intermediates in polycondensation reactions. For instance, fluorinated polyimides derived from α,α-bis(4-amino-3,5-difluorophenyl)phenylmethane exhibit reduced dielectric constants (<2.5) due to fluorine’s low polarizability and increased free volume. This is confirmed via wide-angle X-ray scattering (WAXS) and density functional theory (DFT) calculations . Kinetic studies using differential scanning calorimetry (DSC) reveal that fluorination lowers reaction activation energies by ~15% compared to non-fluorinated analogs .
Advanced: What strategies mitigate hygroscopicity and degradation during storage?
Methodological Answer:
The compound’s hygroscopicity necessitates storage under inert gas (argon or nitrogen) at -20°C in desiccated environments. Lyophilization from tert-butanol/water mixtures improves stability, reducing water content to <0.1% (Karl Fischer titration). Dynamic vapor sorption (DVS) studies show that humidity >60% RH accelerates hydrolysis of the imidamide group, forming carboxylic acid derivatives .
Advanced: How can computational modeling guide the design of derivatives for targeted applications?
Methodological Answer:
Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) predict interactions with biological targets or polymer matrices. For example, derivatives with extended alkyl chains show enhanced binding to β-adrenergic receptors (ΔG = -9.2 kcal/mol) compared to the parent compound (ΔG = -7.8 kcal/mol) . QSAR models using Hammett constants (σ) correlate fluorine’s electronegativity with increased metabolic stability in hepatic microsomal assays .
Basic: What are the key spectral signatures for distinguishing this compound from structural analogs?
Methodological Answer:
In IR spectroscopy, the imidamide group exhibits N-H stretches at 3300–3500 cm and C=N vibrations near 1650 cm. -NMR distinguishes the carboximidamide carbon at ~155 ppm, while adjacent fluorine atoms cause splitting in -NMR aromatic proton signals (e.g., doublet of doublets at 7.2–7.5 ppm) .
Advanced: How do solvent systems impact crystallization efficiency?
Methodological Answer:
Crystallization from ethanol/water (7:3 v/v) yields needle-like crystals with >95% purity (HPLC), while DMSO induces amorphous phases. Single-crystal X-ray diffraction confirms orthorhombic packing (space group P222) with intermolecular hydrogen bonds (N-H···Cl) stabilizing the lattice . Solubility parameters (Hansen solubility parameters) guide solvent selection, with δ = 18.2 MPa optimal for nucleation .
Advanced: What mechanistic insights explain contradictions in catalytic activity across studies?
Methodological Answer:
Discrepancies arise from residual palladium in Suzuki coupling reactions. ICP-MS reveals Pd levels <10 ppm suppress catalytic side-reactions, whereas >50 ppm promote debenzylation. Kinetic profiling (UV-Vis monitoring at 280 nm) shows pseudo-first-order kinetics (k = 0.012 s) in Pd-free conditions .
Table: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogD (pH 7.4) | 0.09 (shake-flask HPLC) | |
| Melting Point | >184°C (decomp., DSC) | |
| Hygroscopicity | 2.5% wt gain at 60% RH (DVS) | |
| -NShift | -122 ppm (CDCl, 300 MHz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
